Cas no 125818-00-0 (N'-hydroxy-1-methyl-1H-indole-3-carboximidamide)

N'-ヒドロキシ-1-メチル-1H-インドール-3-カルボキシミジアミドは、有機合成化学において有用な中間体として知られる化合物です。分子構造中にヒドロキシルアミノ基とインドール骨格を有し、医薬品や農薬の開発における重要なビルディングブロックとして機能します。特に、ヘテロ環化合物の修飾や複素環式化合物の合成において高い反応性を示します。この化合物の特徴は、求核性と求電子性の両方の反応サイトを備えており、多様な化学変換が可能な点です。また、結晶性が良好なため精製が容易で、保存安定性にも優れています。薬理活性化合物の探索研究において、構造活性相関を調べるためのキー中間体としての利用価値が高いです。

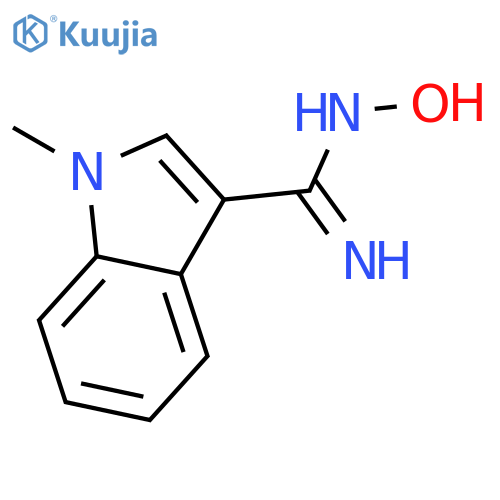

125818-00-0 structure

商品名:N'-hydroxy-1-methyl-1H-indole-3-carboximidamide

CAS番号:125818-00-0

MF:C10H11N3O

メガワット:189.213841676712

MDL:MFCD09959850

CID:1103392

PubChem ID:14773934

N'-hydroxy-1-methyl-1H-indole-3-carboximidamide 化学的及び物理的性質

名前と識別子

-

- N-hydroxy-1-methyl-1H-Indole-3-carboximidamide

- N'-hydroxy-1-methyl-1H-indole-3-carboxamidine

- 131012-60-7

- SCHEMBL17063929

- (Z)-N'-hydroxy-1-methyl-1H-indole-3-carboximidamide

- Y13725

- N'-hydroxy-1-methylindole-3-carboximidamide

- 125818-00-0

- N'-hydroxy-1-methyl-1H-indole-3-carboximidamide

- AKOS026674227

- EN300-110504

- 1H-Indole-3-carboximidamide, N-hydroxy-1-methyl-

- N/'-hydroxy-1-methyl-1H-indole-3-carboxamidine

- SCHEMBL7267001

-

- MDL: MFCD09959850

- インチ: InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12)

- InChIKey: KGVCOKRDOQOGJT-UHFFFAOYSA-N

- ほほえんだ: CN1C=C(C2=CC=CC=C21)C(=N)NO

計算された属性

- せいみつぶんしりょう: 189.090211983g/mol

- どういたいしつりょう: 189.090211983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 63.5Ų

N'-hydroxy-1-methyl-1H-indole-3-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0977032-1g |

(Z)-N'-hydroxy-1-methyl-1H-indole-3-carboximidamide |

125818-00-0 | 95% | 1g |

$200 | 2024-08-03 | |

| eNovation Chemicals LLC | Y0977032-1g |

(Z)-N'-hydroxy-1-methyl-1H-indole-3-carboximidamide |

125818-00-0 | 95% | 1g |

$200 | 2025-02-28 | |

| TRC | C120125-100mg |

N'-hydroxy-1-methyl-1H-indole-3-carboximidamide |

125818-00-0 | 100mg |

$ 95.00 | 2022-06-06 | ||

| TRC | C120125-500mg |

N'-hydroxy-1-methyl-1H-indole-3-carboximidamide |

125818-00-0 | 500mg |

$ 365.00 | 2022-06-06 | ||

| Chemenu | CM236216-1g |

N-Hydroxy-1-methyl-1H-indole-3-carboximidamide |

125818-00-0 | 95%+ | 1g |

$191 | 2023-02-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846562-1g |

(Z)-n'-hydroxy-1-methyl-1h-indole-3-carboximidamide |

125818-00-0 | 98% | 1g |

¥1685.00 | 2024-08-09 | |

| TRC | C120125-50mg |

N'-hydroxy-1-methyl-1H-indole-3-carboximidamide |

125818-00-0 | 50mg |

$ 70.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y0977032-1g |

(Z)-N'-hydroxy-1-methyl-1H-indole-3-carboximidamide |

125818-00-0 | 95% | 1g |

$200 | 2025-02-25 |

N'-hydroxy-1-methyl-1H-indole-3-carboximidamide 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

125818-00-0 (N'-hydroxy-1-methyl-1H-indole-3-carboximidamide) 関連製品

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量